![molecular formula C13H15BrN4 B1269575 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 307538-54-1](/img/structure/B1269575.png)
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound with the empirical formula C13H15BrN4 . It has a molecular weight of 307.19 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can be represented by the SMILES stringCN1CCN(CC1)c2ncnc3ccc(Br)cc23
. The InChI representation is 1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3
. Chemical Reactions Analysis
Quinazoline derivatives, such as 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, have been found to exhibit a wide range of biological properties . They are commonly used in medicine, and many of them are approved for antitumor clinical use .Physical And Chemical Properties Analysis
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a solid compound . More specific physical and chemical properties are not available in the resources I found.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and piperazine moieties can enhance the cytotoxicity against cancer cells. Specifically, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .
Anti-Inflammatory Properties
The anti-inflammatory potential of quinazoline compounds is another area of interest. By modulating the inflammatory pathways, these compounds can serve as a basis for developing new anti-inflammatory drugs. The methylpiperazine group in the compound may contribute to this activity .
Antimicrobial Effects
Quinazoline derivatives have shown promise as antimicrobial agents. The structural features of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be optimized to target specific bacterial or fungal strains, providing a new avenue for treating infections .
Analgesic Applications
The analgesic effects of quinazolines are attributed to their interaction with central nervous system receptors. Research into 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could explore its efficacy as a pain reliever, particularly in chronic pain management .
Antiviral Potential
With the ongoing need for effective antiviral drugs, quinazoline derivatives are being explored for their ability to inhibit viral replication. The brominated quinazoline structure might offer a platform for developing novel antiviral therapies .
Antituberculosis Activity
Tuberculosis remains a global health challenge, and quinazoline compounds have been identified as potential antituberculosis agents. The unique structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be beneficial in creating more effective treatments against M. tuberculosis .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this stress. Quinazoline derivatives can act as antioxidants, and further research could determine the effectiveness of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline in this capacity .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease require novel therapeutic approaches. Quinazoline derivatives have shown neuroprotective effects, and the specific compound may have applications in protecting neuronal health .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-(4-methylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRNAQFSIRFIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352171 |
Source
|
Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
CAS RN |
307538-54-1 |
Source
|
Record name | 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.